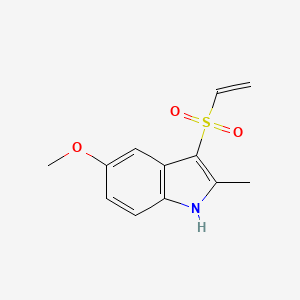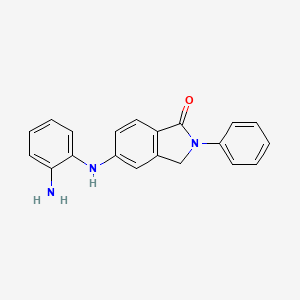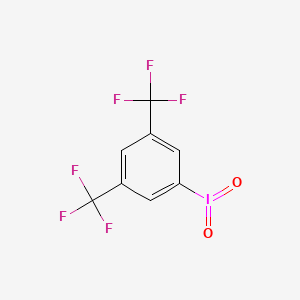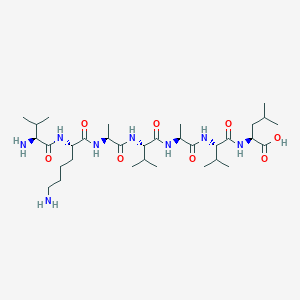
L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine: is a synthetic peptide composed of the amino acids valine, lysine, alanine, and leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
Wissenschaftliche Forschungsanwendungen
L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent in drug development.
Materials Science: Utilized in the design of peptide-based materials with specific properties.
Wirkmechanismus
The mechanism of action of L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to various cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Similar in structure but with isoleucine instead of leucine.
L-Alanyl-L-glutamine: A dipeptide with different amino acid composition.
Eigenschaften
CAS-Nummer |
918298-57-4 |
|---|---|
Molekularformel |
C33H62N8O8 |
Molekulargewicht |
698.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C33H62N8O8/c1-16(2)15-23(33(48)49)39-32(47)26(19(7)8)41-28(43)21(10)37-31(46)25(18(5)6)40-27(42)20(9)36-29(44)22(13-11-12-14-34)38-30(45)24(35)17(3)4/h16-26H,11-15,34-35H2,1-10H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,42)(H,41,43)(H,48,49)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
LNXDHOSBSMYGEY-OLDNPOFQSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)
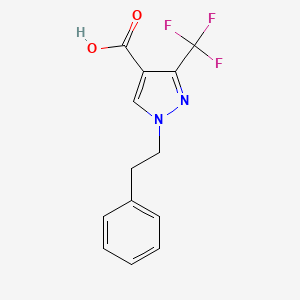
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
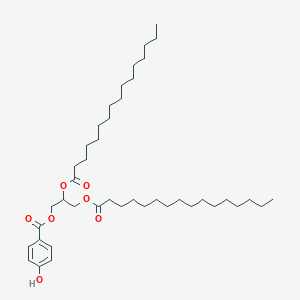
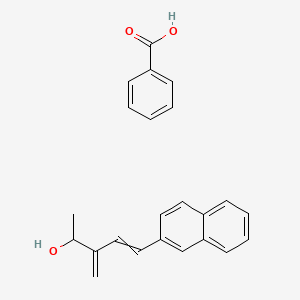
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)

